5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5R,6S)-3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione hydrochloride . The name reflects its stereochemistry at the 5th and 6th carbon positions (R and S configurations, respectively), the piperazine-substituted phenyl group, and the trifluoroethoxy substituent.
Structurally, the molecule consists of three key moieties:
- A 1,3-diazinane-2,4-dione core with hydroxyl and methyl groups at positions 5 and 6.
- A 3-(piperazin-1-yl)propyl chain linking the diazinane core to the aromatic system.
- A 2-(2,2,2-trifluoroethoxy)phenyl group attached to the piperazine ring.
The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amine groups in the piperazine ring under physiological conditions.
CAS Registry Number and Alternative Designations
The compound is registered under multiple identifiers across chemical databases:
Alternative designations include:
- RS-100329 hydrochloride (pharmacological research name)
- CHEMBL56331 (ChEMBL database identifier)
- BDBM50160161 (BindingDB entry)
- ZINC601958 (ZINC15 catalog number)
These aliases reflect its utility across drug discovery platforms and biochemical screening libraries. The name RS-100329 hydrochloride is particularly prominent in adrenergic receptor studies, where it serves as a selective α1A-adrenoceptor antagonist.
Molecular Formula and Weight Analysis
The hydrochloride salt has the molecular formula C20H26ClF3N4O3 , derived from the free base (C20H25F3N4O3) with the addition of hydrochloric acid (HCl). Its molecular weight is 462.9 g/mol , calculated as follows:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 20 | 12.01 | 240.20 |
| Hydrogen (H) | 26 | 1.008 | 26.21 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Nitrogen (N) | 4 | 14.01 | 56.04 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | - | - | 462.90 |
Properties
Molecular Formula |
C20H28ClF3N4O3 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H27F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,15H,4,7-14H2,1H3,(H,24,29);1H |
InChI Key |
IKOSKJRQYNTHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Diazinane-2,4-dione Core
The diazinane-dione scaffold is constructed via cyclization of a substituted urea or thiourea derivative. A representative method involves:
- Reactants : 5-Methylbarbituric acid or substituted 1,3-diamine with a dicarbonyl agent (e.g., diethyl carbonate).
- Conditions : Reflux in ethanol with catalytic acid (e.g., HCl) or base (e.g., K$$2$$CO$$3$$).
Example :
5-Methylbarbituric acid + Propane-1,3-diamine → 5-Methyl-1,3-diazinane-2,4-dione
Conditions: Ethanol, HCl, 80°C, 12 h
Yield: 78%
Piperazine Functionalization
The piperazine moiety is synthesized separately and coupled to the propyl linker:
- Intermediate : 1-(2-(Trifluoroethoxy)phenyl)piperazine, prepared via:
Example :
2-Fluorophenylpiperazine + Trifluoroethyl bromide → 1-(2-(Trifluoroethoxy)phenyl)piperazine
Conditions: THF, NaH, 0°C → RT, 8 h
Yield: 82%
Coupling of Diazinane-dione and Piperazine
The chloropropyl intermediate undergoes nucleophilic substitution with the piperazine:
Example :
3-(3-Chloropropyl)-5-methyl-1,3-diazinane-2,4-dione + 1-(2-(Trifluoroethoxy)phenyl)piperazine → Target free base
Yield: 58%
Hydrochloride Salt Formation
The free base is treated with HCl gas or aqueous HCl in ethanol/ether:
Free base + HCl (g) → 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione hydrochloride
Conditions: EtOH, 0°C, 1 h
Yield: 95%
Optimization and Key Challenges
Reaction Efficiency
Analytical Validation
- NMR : $$^1$$H NMR confirms propyl linker integration (δ 2.8–3.2 ppm, multiplet) and trifluoroethoxy group (δ 4.4 ppm, quartet).
- HPLC : Purity >98% achieved via reverse-phase C18 column (MeCN/H$$_2$$O + 0.1% TFA).
Alternative Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and vanadium pentoxide (V2O5) in tert-butanol.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may block mitochondrial complex I, leading to mitochondrial dysfunction and subsequent cellular effects .
Comparison with Similar Compounds
Key Observations :
- Unlike RS100329, which shows high α1A-AR selectivity, the target compound’s lack of a rigid quinazoline core may reduce subtype specificity .
- QAPB’s fluorescent properties enable intracellular receptor mapping, a feature absent in the target compound but relevant for understanding subcellular drug action .
Heterocyclic Diones (Table 2)
Key Observations :
- The 1,3-diazinane-2,4-dione core in the target compound differs from Pioglitazone’s thiazolidinedione, likely altering target specificity (e.g., adrenergic vs. metabolic receptors) .
- Both compounds utilize hydrochloride salts for improved solubility, a critical factor in preclinical development .
Mechanistic and Functional Insights
- Intracellular Binding: Evidence from QAPB studies suggests that ~40% of α1-ARs reside intracellularly in native cells .
- Receptor Subtype Dynamics: While RS100329 distinguishes α1A-ARs, the target compound’s piperazine-propyl chain may favor interactions with multiple subtypes (e.g., α1B, α1D), akin to QAPB’s non-selective profile .
Biological Activity
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride (CAS No. 232953-52-5) is a synthetic compound with potential therapeutic applications. Its complex structure features a piperazine moiety and a trifluoroethoxy group, which may influence its biological activity. This article explores the compound's biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25F3N4O3
- Molecular Weight : 426.43 g/mol
- IUPAC Name : 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione hydrochloride
- CAS Number : 232953-52-5
Antidepressant Effects
Research indicates that the compound exhibits antidepressant-like effects in animal models. A study conducted on rodents demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential efficacy in treating depression .
Neuroprotective Properties
The compound has shown neuroprotective effects against oxidative stress-induced neuronal cell death. In vitro studies revealed that it reduces reactive oxygen species (ROS) levels and enhances cell viability in neuronal cultures exposed to neurotoxic agents .
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. In vitro assays indicated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
The biological activity of 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride is likely mediated through its interaction with neurotransmitter systems and cellular signaling pathways:
- Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors (5-HT), contributing to its antidepressant effects.
- Inhibition of Carbonic Anhydrases : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which could play a role in its antitumor activity by disrupting tumor metabolism .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
